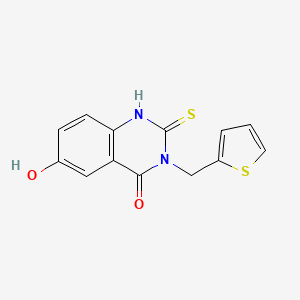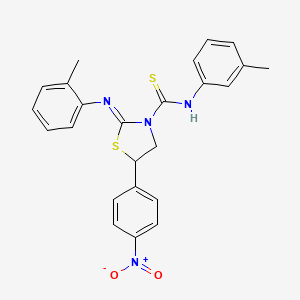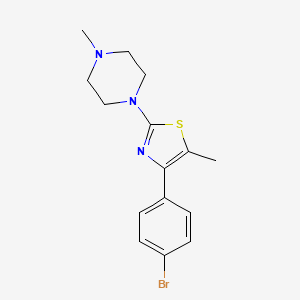
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide (DMOP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOP is a heterocyclic compound that contains a pyridine ring and an oxazole ring, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cell survival. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has several advantages for use in lab experiments, including its high potency and specificity for its target molecules. However, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide's pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide and its potential applications in other diseases.
Synthesemethoden
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized using a variety of methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine, followed by cyclization to form the pyridine ring. The oxazole ring can be formed through the reaction of an α-haloketone with a primary amine and a nitrile.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-13(2)22-16(18-12)19-17(21)20-10-8-15(9-11-20)14-6-4-3-5-7-14/h3-8H,9-11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPKNWVHAXRPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)N2CCC(=CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)

![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)